(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol involves multiple steps, typically starting with the extraction of taraxerol from natural sources. The compound is then subjected to various chemical reactions to introduce the 3,4-dihydroxy and 5-methoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce significant quantities of the compound. Quality control measures, such as HPLC and NMR, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. It may also interact with enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Taraxerol: The parent compound from which (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol is derived.
Betulinic Acid: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to the presence of the 3,4-dihydroxy and 5-methoxybenzoyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C38H56O5 |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) 3,4-dihydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C38H56O5/c1-33(2)18-19-35(5)14-10-27-37(7)15-11-26-34(3,4)30(43-32(41)23-20-24(39)31(40)25(21-23)42-9)13-17-36(26,6)28(37)12-16-38(27,8)29(35)22-33/h10,20-21,26,28-30,39-40H,11-19,22H2,1-9H3 |
InChI Key |
STVINYJTRNLBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC(=C(C(=C6)OC)O)O)(C)C)C)C)C |
Origin of Product |
United States |
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